molecular formula C12H21NO2 B3249777 trans-Ethyl octahydro-1H-quinolizine-3-carboxylate CAS No. 19728-77-9

trans-Ethyl octahydro-1H-quinolizine-3-carboxylate

Cat. No.: B3249777
CAS No.: 19728-77-9
M. Wt: 211.3 g/mol
InChI Key: ICWZXKPBSHGFEO-WDEREUQCSA-N
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Description

trans-Ethyl octahydro-1H-quinolizine-3-carboxylate (CAS 19728-77-9) is a quinolizidine derivative of interest in medicinal chemistry and organic synthesis. The compound features a trans-configured ester-substituted quinolizine core, with a molecular formula of C12H21NO2 and a molecular weight of 211.30 g/mol . Quinolizidine alkaloids and their synthetic analogues are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . Recent scientific literature highlights the significant potential of quinolizidine-based compounds in pharmaceutical research. Specifically, octahydro-1H-quinolizine derivatives have been investigated for their antiviral activity , demonstrating an ability to inhibit the replication of influenza viruses by targeting viral proteins such as hemagglutinin and neuraminidase . Furthermore, structural analogues have been explored for their activity against Alzheimer's disease , showing cholinesterase inhibitory effects in research models . This compound serves as a versatile chemical intermediate for synthesizing more complex molecular architectures and for the structural modification of natural products, aiding in the exploration of structure-activity relationships . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (3S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-15-12(14)10-6-7-11-5-3-4-8-13(11)9-10/h10-11H,2-9H2,1H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWZXKPBSHGFEO-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2CCCCN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]2CCCCN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001167477
Record name 2H-Quinolizine-3-carboxylic acid, octahydro-, ethyl ester, trans-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19728-77-9
Record name 2H-Quinolizine-3-carboxylic acid, octahydro-, ethyl ester, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19728-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Quinolizine-3-carboxylic acid, octahydro-, ethyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Chemistry Studies on Trans Ethyl Octahydro 1h Quinolizine 3 Carboxylate

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized geometry, electronic properties, and spectroscopic parameters of trans-Ethyl octahydro-1H-quinolizine-3-carboxylate. These calculations are foundational for understanding the molecule's intrinsic characteristics.

Optimized Geometries and Conformational Preferences

The quinolizidine (B1214090) ring system can adopt various conformations, and the substitution pattern plays a crucial role in determining the most stable arrangement. researchgate.net DFT calculations can be used to perform geometry optimization, which locates the minimum energy structure of the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy.

The conformational landscape of the quinolizidine moiety is complex, with the C/D rings being able to adopt cis or trans configurations. The conformation is also influenced by the orientation of substituents. researchgate.net Computational studies on related quinolizidine alkaloids have shown that the chair conformation is often the most stable for the individual rings. rsc.org For the trans-fused system in the title compound, both rings are expected to be in a chair conformation to minimize steric strain. The ethyl carboxylate group at the C-3 position can exist in either an axial or equatorial orientation, with the equatorial position generally being more stable due to reduced steric hindrance.

Below is an illustrative table of optimized geometric parameters for the lowest energy conformer of this compound, as would be obtained from a DFT calculation at a specific level of theory (e.g., B3LYP/6-31G*).

ParameterValue
Bond Lengths (Å)
C3-C111.54
C3-H1.10
C11=O11.22
C11-O21.35
O2-C121.45
Bond Angles (°) **
C2-C3-C4110.5
C3-C11=O1124.0
C3-C11-O2111.0
O1=C11-O2125.0
Dihedral Angles (°) **
H-C3-C11=O115.0
C4-C3-C11-O2-165.0
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. It is not based on published experimental or computational results for this specific molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are a reliable method for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. High-level calculations of ¹H and ¹³C NMR chemical shifts have been successfully used for the configurational and conformational assignment of quinolizidine alkaloids. researchgate.net By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, the NMR chemical shifts can be predicted. These theoretical values can then be compared with experimental data to validate the proposed structure.

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be computed using DFT. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies can aid in the assignment of experimental IR spectra, providing further confirmation of the molecule's structure and functional groups.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis provides insights into the electronic reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is an important parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. FMO analysis for this compound would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Below is a hypothetical table summarizing the results of an FMO analysis.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.5
HOMO-LUMO Gap6.0
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. It is not based on published experimental or computational results for this specific molecule.

Conformational Energy Calculations and Potential Energy Surface Mapping

To gain a more complete understanding of the conformational flexibility of this compound, it is necessary to go beyond simple geometry optimization. Conformational energy calculations involve systematically varying key dihedral angles and calculating the energy at each point to map out the potential energy surface (PES).

For the title compound, the key dihedral angles would include those defining the ring conformations and the orientation of the ethyl carboxylate substituent. By mapping the PES, it is possible to identify all the low-energy conformers and the energy barriers between them. This information is crucial for understanding the dynamic behavior of the molecule in solution.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a way to explore the conformational space of a molecule over time, providing a more realistic picture of its behavior in a given environment (e.g., in a solvent). mdpi.comyoutube.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes and intermolecular interactions. nih.gov

For this compound, an MD simulation would start with an optimized geometry and simulate its movement over a period of nanoseconds. nih.gov This would allow for a thorough sampling of the accessible conformations and provide insights into the relative populations of different conformers at a given temperature. MD simulations can also be used to study the stability of the molecule and its interactions with other molecules, such as solvent molecules or biological receptors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. While no specific biological activity is discussed here, the structural features of this compound, as determined by the computational methods described above, could be used as descriptors in a QSAR model.

These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). By developing a QSAR model for a series of related quinolizidine derivatives, it would be possible to predict the biological activity of new compounds and to guide the design of more potent molecules.

Role of Trans Ethyl Octahydro 1h Quinolizine 3 Carboxylate As a Synthetic Building Block and Precursor

Precursor for the Synthesis of Complex Natural Products (e.g., Quinolizidine (B1214090) Alkaloids like Lupinine)

The primary utility of the octahydro-1H-quinolizine core lies in its prevalence in quinolizidine alkaloids (QAs), a large family of natural products found predominantly in plants of the Leguminosae family. nih.gov These alkaloids are biosynthesized from L-lysine, which, through enzymatic decarboxylation, yields cadaverine—the fundamental precursor to the quinolizidine skeleton. nih.govnih.gov Synthetic chemists often mimic this biosynthetic approach by utilizing pre-formed quinolizidine building blocks like trans-ethyl octahydro-1H-quinolizine-3-carboxylate to access these complex natural targets.

Lupinine (B175516), one of the simplest quinolizidine alkaloids, serves as a prime example. The octahydro-1H-quinolizine framework constitutes the entirety of its core structure. Chemical modifications of the lupinine molecule, which inherently possesses the quinolizidine skeleton, allow for the synthesis of a wide range of derivatives. nih.govresearchgate.net For instance, the hydroxymethylene group at the C-1 position of the quinolizine skeleton in lupinine can be chemically transformed to introduce new functionalities, such as 1,2,3-triazole substituents, leading to novel compounds with potential biological activities. nih.govresearchgate.net The strategic use of a precursor like this compound allows for the controlled introduction of substituents, facilitating the total synthesis of not only lupinine but also more complex members of the quinolizidine alkaloid family.

Table 1: Examples of Quinolizidine Alkaloids Accessible from the Quinolizidine Scaffold

Alkaloid Structural Feature Natural Source (Typical)
Lupinine Simple bicyclic quinolizidine Lupinus (Lupin) species
Sparteine Tetracyclic bis-quinolizidine Cytisus scoparius (Scotch Broom)
Lupanine Tricyclic quinolizidine with an oxo group Lupinus species

Building Block for Novel Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are arguably the most significant class of compounds in medicinal chemistry, with over 75% of FDA-approved drugs featuring a nitrogen heterocycle. nih.govmsesupplies.com The inherent structural and chemical properties of the quinolizine scaffold make it an excellent starting point for the synthesis of new and skeletally diverse heterocyclic systems. researchgate.net

The reactivity of the ester group in this compound can be exploited to append other ring systems or functional groups. For example, quinolizine derivatives can be used to synthesize fused heterocyclic systems like pyrrolo[2,1,5-de]quinolizines. rsc.org Such reactions expand the available chemical space and lead to novel molecular frameworks that are not readily accessible through other synthetic routes. The rigid bicyclic nature of the quinolizine core provides a predictable three-dimensional structure, which is a desirable trait in the design of molecules intended to interact with biological targets.

Application in Chiral Pool Synthesis and Asymmetric Catalysis

Asymmetric catalysis relies heavily on the design and synthesis of effective chiral ligands to control the stereochemical outcome of a reaction. pnas.orgpnas.org The development of new chiral ligands is a central theme in modern organic synthesis. thieme-connect.com Chiral, non-racemic building blocks, often derived from natural sources (the "chiral pool"), are invaluable for this purpose.

This compound, with its multiple stereocenters, is a constituent of this chiral pool. Its defined stereochemistry can be transferred to new molecules in a process known as chiral pool synthesis. Furthermore, the quinolizine scaffold can be incorporated into the structure of a larger molecule designed to act as a chiral ligand. By modifying the ester group or other positions on the ring system, coordinating atoms (like phosphorus or nitrogen) can be introduced, turning the quinolizine derivative into a ligand capable of binding to a transition metal. scispace.com The rigid conformation of the quinolizidine backbone helps to create a well-defined chiral environment around the metal center, which is crucial for inducing high enantioselectivity in catalytic reactions such as hydrogenations or allylic substitutions. oup.com

Table 2: Potential Asymmetric Reactions Employing Quinolizine-Based Chiral Ligands

Reaction Type Metal Catalyst (Typical) Desired Outcome
Asymmetric Hydrogenation Rhodium, Iridium, Ruthenium Enantioselective reduction of C=C or C=O bonds
Asymmetric Allylic Alkylation Palladium Enantioselective formation of a C-C bond
Asymmetric Cyclopropanation Copper, Rhodium Enantioselective formation of a cyclopropane (B1198618) ring

Scaffold for Diverse Chemical Library Generation

In drug discovery and materials science, the generation of chemical libraries around a common core structure, or scaffold, is a powerful strategy for identifying molecules with desired properties. nih.gov This approach, often termed diversity-oriented synthesis, aims to create a collection of structurally related but diverse compounds. researchgate.net The octahydro-1H-quinolizine ring system is an excellent example of a privileged scaffold—a molecular framework that is frequently found in biologically active compounds. researchgate.net

Starting with this compound, a diverse library of compounds can be generated. The ester functionality serves as a convenient chemical handle for modification. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate a library of amides. Alternatively, the ester can be reduced to an alcohol, which can then be derivatized to form ethers or other esters. By employing parallel synthesis techniques, a large number of distinct R-groups can be introduced at this position, rapidly generating a library of novel quinolizidine derivatives. chemrxiv.orgchemrxiv.org This allows for the systematic exploration of the structure-activity relationship (SAR) for a given biological target.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
L-lysine
Cadaverine
Lupinine
Sparteine
Lupanine
Cytisine
(1S,9aR)-1Н-1,2,3-triazol-1-yl) methyl) octahydro-1H-quinolisine

Future Research Directions and Unresolved Challenges in Octahydroquinolizine Chemistry

Development of More Efficient and Stereoselective Synthetic Methodologies for trans-Ethyl octahydro-1H-quinolizine-3-carboxylate

The stereoselective synthesis of functionalized quinolizidines is a significant challenge in organic synthesis. chemistryviews.org While numerous strategies exist for the construction of the quinolizidine (B1214090) core, the development of methodologies that are both efficient and highly stereoselective for specific isomers like this compound remains an active area of research.

Future efforts in this domain are likely to focus on several key areas. One promising approach is the use of organocatalysis, which has been successfully employed in the diastereoselective synthesis of related piperidine (B6355638) ring systems through aza-conjugate addition reactions. chemistryviews.org The development of novel chiral catalysts could enable the direct and enantioselective synthesis of the trans-isomer, minimizing the need for lengthy purification steps to separate diastereomers.

Furthermore, convergent synthetic strategies that allow for the rapid assembly of the quinolizidine skeleton from readily available starting materials are highly desirable. nih.govscispace.comthieme-connect.com For instance, the chemoselective coupling of functionalized allylic silanes with imines, followed by a cationic annulation, has been shown to produce highly substituted and stereodefined indolizidines and quinolizidines. nih.govscispace.comthieme-connect.com Adapting such methods to incorporate the ethyl carboxylate functionality at the C-3 position with trans stereochemistry is a logical next step.

The table below summarizes some modern synthetic strategies that could be adapted for the stereoselective synthesis of the target molecule.

Synthetic StrategyKey FeaturesPotential for this compound
Organocatalytic Aza-Conjugate Addition Employs small organic molecules as catalysts to achieve high stereoselectivity.Potential for high diastereoselectivity in the formation of the piperidine ring precursor. chemistryviews.org
Chemoselective Allyltransfer/Cationic Annulation Convergent approach allowing for the rapid assembly of complex heterocyclic systems.Could be adapted to introduce the desired substitution pattern and stereochemistry. nih.govscispace.comthieme-connect.com
Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization A redox-controlled catalytic approach for the synthesis of benzo[a]quinolizidines.The principles could be applied to the synthesis of the saturated quinolizidine core. nih.gov

Exploration of Novel Reactivity Profiles and Catalytic Transformations

The functionalization of the octahydroquinolizine core presents another frontier for research. While the synthesis of the core structure is a primary challenge, the selective modification of the saturated heterocyclic system is equally important for accessing a wider range of derivatives with potentially useful properties.

Future research will likely explore the direct C-H functionalization of the quinolizine ring. Although challenging in saturated heterocycles, recent advances in transition metal catalysis offer new possibilities. mdpi.comnih.gov The development of catalysts that can selectively activate specific C-H bonds in the presence of the nitrogen atom and the ester group would be a significant breakthrough, enabling the introduction of new functional groups without the need for pre-functionalized starting materials.

Furthermore, the exploration of ring-distortion strategies, such as those seen in the chemistry of bispidines (3,7-diazabicyclo[3.3.1]nonanes), could reveal novel reactivity. acs.org Understanding the conformational dynamics of the quinolizidine system is crucial for designing reactions that proceed with high stereocontrol.

Integration into Multicomponent Reactions and Flow Chemistry

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. Multicomponent reactions (MCRs) and flow chemistry are two powerful tools that can contribute to more efficient and environmentally friendly syntheses of complex molecules like this compound.

MCRs, which involve the combination of three or more starting materials in a single synthetic operation, offer a highly atom-economical approach to building molecular complexity. nih.govresearchgate.net The development of novel MCRs that directly assemble the quinolizidine scaffold with the desired substitution pattern would be a significant advance. This could involve, for example, a domino reaction that forms the two piperidine rings in a single pot.

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput synthesis. uc.ptspringerprofessional.denih.gov The stereoselective synthesis of N-heterocycles has been successfully demonstrated using flow reactors. acs.orgfrontiersin.org Implementing a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and easier scale-up.

TechnologyAdvantages for Quinolizidine Synthesis
Multicomponent Reactions (MCRs) Increased efficiency, atom economy, and rapid access to molecular diversity. nih.govresearchgate.net
Flow Chemistry Enhanced safety, precise control over reaction parameters, and potential for automation and scale-up. uc.ptspringerprofessional.denih.gov

Advanced Spectroscopic and Computational Approaches for Elucidating Complex Octahydroquinolizine Structures

The unambiguous determination of the stereochemistry of complex molecules like this compound is crucial for understanding their properties and biological activity. While standard spectroscopic techniques are invaluable, advanced methods are often required for definitive structural assignment.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments such as COSY, HSQC, HMBC, and NOESY, is a cornerstone for the structural elucidation of quinolizidine alkaloids. nih.govresearchgate.net These techniques provide detailed information about the connectivity and spatial relationships of atoms within the molecule, allowing for the determination of relative configurations and preferred conformations.

In conjunction with experimental data, computational methods are becoming increasingly powerful tools for structural elucidation. nih.govmdpi.com Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and coupling constants for different possible stereoisomers. researcher.life By comparing the calculated data with the experimental spectra, the most likely structure can be identified. This combined experimental and computational approach is particularly valuable for complex molecules with multiple stereocenters.

Design of Functional Materials Utilizing Quinolizidine Scaffolds

While much of the research on quinolizidines has focused on their biological activity as alkaloids, there is a growing interest in their potential as building blocks for functional materials. nih.gov The rigid, three-dimensional structure of the quinolizidine scaffold makes it an attractive template for the design of new materials with unique properties.

One area of exploration is the incorporation of quinolizidine units into polymers. The bifunctional nature of molecules like this compound (with its secondary amine and ester group) could allow for their use as monomers in polymerization reactions. The resulting polymers could exhibit interesting thermal, mechanical, or optical properties due to the presence of the rigid heterocyclic core.

Furthermore, the quinolizidine scaffold can be used as a rigid framework for the design of novel ligands for catalysis or as building blocks for supramolecular assemblies. The stereochemical control offered by modern synthetic methods allows for the precise positioning of functional groups, which is essential for creating highly specific binding sites or directing the formation of complex architectures. Research in this area could lead to the development of new catalysts, sensors, or materials with tailored properties.

Q & A

Basic: What are the key considerations for optimizing the synthesis of trans-ethyl octahydro-1H-quinolizine-3-carboxylate?

Synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification. Critical factors include:

  • Reaction conditions : Temperature control (e.g., 0–5°C for sensitive intermediates) and solvent choice (polar aprotic solvents like DMF or THF) to stabilize intermediates .
  • Catalysts : Use of Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) to promote cyclization .
  • Purification : Column chromatography or recrystallization to isolate high-purity product, monitored via TLC .
    Reference : Multi-step protocols from structurally analogous quinolizine derivatives .

Basic: How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, coupling constants in NOESY experiments distinguish trans vs. cis configurations .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines bond lengths/angles and validates the octahydroquinolizine ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula accuracy .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Experimental design : Variations in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., IC₅₀ vs. EC₅₀ measurements) .
  • Structural analogs : Compare activity of derivatives (e.g., fluorinated vs. trifluoromethyl-substituted analogs) to identify pharmacophore contributions .
  • Data normalization : Use positive/negative controls (e.g., doxorubicin for cytotoxicity) to standardize results .

Advanced: What computational and experimental strategies are used to study reaction mechanisms involving this compound?

  • DFT Calculations : Model transition states for cyclization steps using Gaussian or ORCA software .
  • Isotopic Labeling : Track regioselectivity in esterification via ¹⁸O-labeled ethanol .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .

Basic: What safety protocols are recommended for handling this compound?

  • Toxicity : Classified as acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Store at 2–8°C in amber glass to prevent photodegradation .
  • Waste disposal : Neutralize with dilute NaOH before incineration .

Advanced: How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

  • Steric hindrance : Bulky substituents (e.g., ethyl ester) slow nucleophilic attack at the carboxylate group .
  • Electronic effects : Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity at the quinolizine core, facilitating SNAr reactions .
    Example : Trifluoromethyl groups increase oxidative stability but reduce solubility in aqueous media .

Basic: What are the standard purity assessment methods for this compound?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Melting Point : Sharp melting range (e.g., 145–147°C) indicates crystallinity .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.3% tolerance) .

Advanced: How can researchers leverage crystallographic data to predict pharmacological properties?

  • Docking studies : Use PyMOL or AutoDock to model interactions with target proteins (e.g., kinases) based on X-ray structures .
  • Solubility prediction : Calculate logP values from crystal packing motifs (e.g., hydrogen-bond networks) .

Basic: What are the common degradation pathways observed for this compound?

  • Hydrolysis : Ester groups hydrolyze in acidic/basic conditions, forming carboxylic acid derivatives .
  • Oxidation : Quinolizine rings oxidize under UV light, forming quinone byproducts .
  • Storage stability : Degradation ≤5% after 6 months at –20°C in inert atmospheres .

Advanced: How can enantiomeric impurities be detected and resolved in synthetic batches?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational models .
  • Crystallization-induced asymmetric transformation (CIAT) : Recrystallize with chiral resolving agents (e.g., tartaric acid) .

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Feasible Synthetic Routes

Reactant of Route 1
trans-Ethyl octahydro-1H-quinolizine-3-carboxylate
Reactant of Route 2
trans-Ethyl octahydro-1H-quinolizine-3-carboxylate

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